molecular formula C10H8 B044059 Azulene CAS No. 275-51-4

Azulene

Cat. No.: B044059
CAS No.: 275-51-4
M. Wt: 128.17 g/mol
InChI Key: CUFNKYGDVFVPHO-UHFFFAOYSA-N
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Description

Azulene is an aromatic organic compound and an isomer of naphthalene. Unlike naphthalene, which is colorless, this compound is known for its distinctive deep blue color. The name “this compound” is derived from the Spanish word “azul,” meaning blue. This compound has a unique structure consisting of fused five-membered and seven-membered rings, which contributes to its aromatic properties .

Mechanism of Action

Target of Action

Azulene and its derivatives, including guaithis compound and chamthis compound, are aromatic hydrocarbons that possess unique chemical structures and interesting biological properties . They primarily target enzyme cyclooxygenase-2 (COX-2) , which plays a crucial role in the biosynthesis of prostaglandins, key mediators of inflammatory processes . In addition, this compound derivatives stimulate macrophages to produce pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) .

Mode of Action

This compound exerts its anti-inflammatory effects through complex interactions with biological pathways . It inhibits the enzyme COX-2, thereby reducing the production of prostaglandins . Additionally, certain this compound derivatives stimulate macrophages to produce pro-inflammatory cytokines .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX-2, this compound reduces the production of prostaglandins, which are key mediators of inflammation . This action can lead to downstream effects such as reduced inflammation and pain.

Pharmacokinetics

It’s known that the therapeutic effect of this compound relies on photodynamic mechanisms .

Result of Action

The inhibition of COX-2 and the subsequent reduction in prostaglandin production result in anti-inflammatory effects . Moreover, the stimulation of macrophages to produce pro-inflammatory cytokines can lead to an immune response .

Chemical Reactions Analysis

Types of Reactions: Azulene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Common reagents include halogens and Lewis acids.

    Nucleophilic Addition: Reagents such as Grignard reagents and organolithium compounds are often used.

Major Products:

    Electrophilic Substitution: Products include halogenated azulenes and other substituted derivatives.

    Nucleophilic Addition: Products include various this compound derivatives with functional groups added to the five-membered ring.

Comparison with Similar Compounds

Azulene is unique compared to other aromatic compounds due to its fused five-membered and seven-membered ring structure. Similar compounds include:

This compound’s unique structure and properties make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

azulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8/c1-2-5-9-7-4-8-10(9)6-3-1/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFNKYGDVFVPHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8
Record name azulene
Source Wikipedia
URL https://en.wikipedia.org/wiki/Azulene
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82451-56-7
Record name Polyazulene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82451-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2059770
Record name Azulene
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URL https://comptox.epa.gov/dashboard/DTXSID2059770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

275-51-4
Record name Azulene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=275-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Azulene
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Record name azulene
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Record name Azulene
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Record name Azulene
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Record name Azulene
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Record name AZULENE
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Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Oc1ccc2cccccc1-2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

1,3-Azulenedicarboxaldehyde (600 mg) is dissolved in 6.5 ml of pyridine. Magnesium sulfate (1200 mg) and N-tert-butylhydroxylamine hydrochloride (1638 mg) is added to the solution. The mixture is heated with stirring to 95° C. under nitrogen and is stirred for 13 hours. Upon cooling to rt, the reaction mixture is poured into a separator funnel containing 60 ml of CHCl3 and 60 ml of sat aq. NaHCO3. The aqueous layer is separated and washed with three 30 ml portions of CHCl3. The combined organic layers are dried over anhydrous MgSO4, filtered, and evaporated to give the bis-nitrone 34 (940 mg, 89% yield) as dark green crystals. Oxidation potential equals 0.72 V vs SCE. 1H NMR (CDCl3): 10.35 (s, 1H), 8.65 (d, 2H, J=10 Hz) 8.11 (s, 2H), 7.68 (t, 1H, J=10 Hz), 7.32 (t, 2H, J=10 Hz), 1.67 (s, 18H). 13C NMR (CDCl3): 139.9, 135.0, 134.2, 125.8, 125.6, 123.2, 120.5, 69.8, 28.4. IR (thin film): 3052, 2972, 1644, 1564, 1452, 1404, 1356, 1261, 1196, 1124, 1052, and 892 cm−1.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Quantity
1200 mg
Type
reactant
Reaction Step Two
Quantity
1638 mg
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
89%

Synthesis routes and methods III

Procedure details

1,3-Azulenedicarboxaldehyde (600 mg) is dissolved in 6.5 ml of pyridine. Magesium sulfate (1200 mg) and N-tert-butylhydroxylamine hydrochloride (1638 mg) is added to the solution. The mixture is heated with stirring to 95° C. under nitrogen and is stirred for 13 hours. Upon cooling to rt, the reaction mixture is poured into a separator funnel containing 60 ml of CHCl3 and 60 ml of sat aq. NaHCO3. The aqueous layer is separated and washed with three 30 ml portions of CHCl3. The combined organic layers are dried over anhydrous MgSO2, filtered, and evaporated to give the bis-nitrone 34 (940 mg, 89% yield) as dark green crystals. Oxidation potential equals 0.72 V vs SCE. 1H NMR (CDCl3): 10.35 (s, 1 H), 8.65 (d, 2 H, J=10 Hz) 8.11 (s, 2 H), 7.68 (t, 1 H, J=10 Hz), 7.32 (t, 2 H, J=10 Hz), 1.67 (s, 18 H). 13C NMR (CDCl3): 139.9, 135.0, 134.2, 125.8, 125.6, 123.2, 120.5, 69.8. 28.4. IR (thin film): 3052, 2972, 1644, 1564, 1452, 1404, 1356, 1261, 1196, 1124, 1052, and 892 cm−1.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Quantity
1200 mg
Type
reactant
Reaction Step Two
Quantity
1638 mg
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
89%

Synthesis routes and methods IV

Procedure details

1,3-Azulenedicarboxaldehyde (600 mg) is dissolved in 6.5 ml of pyridine. Magnesium sulfate (1200 mg) and N-tert-butylhydroxylammne hydrochloride (1638 mg,) is added to the solution,. The mixture is heated wit stirring to 95° C. under nitrogen and is stirred for 13 hours. Upon cooling to rt, the reaction mixture is poured into a separator flinnel containing 60 ml of CHCl3 and 60 ml of sat aq. NaHCO3. The aqueous layer is separated and washed with three 30 ml portions of CHCl3. The combined organc layers are dried over anhydrous MgSO4, filtered, and evaporated to give the bis-nitrone 34 (940 mg, 89% yield) as dark green crystals. Oxidation potential equals 0.72 V vs SCE. 1H NMR (CDCl3): 10.35 (s, 1H), 8.65 (d, 2H, J=10 Hz) 8.11 (s, 2H), 7.68 (t, 1H, J=10 Hz), 7.32 (t, 2H, J=10 Hz), 1.67 (s, 18H). 13C NMR (CDCl3): 139.9, 135.0, 134.2, 125.8, 125.6, 123.2, 120.5, 69.8, 28.4. IR (thin film): 3052, 2972, 1644, 1564, 1452, 1404, 1356, 1261, 1196, 1124, 1052, and 892 cm-1.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Quantity
1200 mg
Type
reactant
Reaction Step Two
Quantity
1638 mg
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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